molecular formula C10H22O B027649 3-Ethyl-2-methyl-2-heptanol CAS No. 19780-59-7

3-Ethyl-2-methyl-2-heptanol

Cat. No. B027649
CAS RN: 19780-59-7
M. Wt: 158.28 g/mol
InChI Key: IDMQBLFACWMOGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related alcohols, such as 4-methyl-3-heptanol and 2-ethyl-1-hexanol, has been extensively studied, demonstrating various synthetic routes and catalysts employed to achieve desired alcohols. For instance, the cascade engineered synthesis of 2-ethyl-1-hexanol from n-butanal involves solventless conditions with trifunctional mixed metal oxide containing copper and magnesium, showcasing the effectiveness of using specific catalysts for alcohol synthesis (Patankar & Yadav, 2017).

Molecular Structure Analysis

Investigations into the molecular structure of alcohols similar to 3-Ethyl-2-methyl-2-heptanol, such as 4-methyl-3-heptanol, reveal insights into their dielectric properties and supramolecular structures. High-pressure conditions have been shown to affect the Debye process in alcohols, indicative of changes in hydrogen-bonded structures under varying environmental conditions (Pawlus et al., 2013).

Chemical Reactions and Properties

The chemical behavior of alcohols, including reactions and properties, can be exemplified by studies on 4-methyl-3-heptanol and its mixtures, where Debye-like processes and molecular dynamics are influenced by intramolecular conformation and supramolecular structures (Bauer et al., 2013). These studies provide a foundation for understanding the reactivity and chemical properties of 3-Ethyl-2-methyl-2-heptanol.

Physical Properties Analysis

The physical properties of alcohols, including 3-Ethyl-2-methyl-2-heptanol, are significantly influenced by their molecular structure. Research on infrared spectroscopy of heptanol isomers reveals how branching affects aggregation in associating systems, offering insights into the physical properties of alcohols with complex branching such as 3-Ethyl-2-methyl-2-heptanol (Serra et al., 2017).

Chemical Properties Analysis

The chemical properties of alcohols, including their reactivity and interaction with other compounds, can be explored through studies on related chemicals. The synthesis and antimicrobial activity of compounds like ethyl 2-(4-methylbenzylidene)-3-oxobutanoate highlight the potential chemical interactions and properties relevant to 3-Ethyl-2-methyl-2-heptanol (Kariyappa et al., 2016).

Scientific Research Applications

  • Metabolism in Organisms

    3-methylheptane (3-MH), a structurally similar compound, has been found to induce hyaline droplet nephropathy in male 344 Fischer rats. The study of its metabolism and urinary metabolites has revealed diverse chemical properties (Serve et al., 1993).

  • Chemical Behavior and Interactions

    The Debye-like process in 4-methyl-3-heptanol becomes stronger when mixed with 2-ethyl-1-hexanol. This suggests that the formation of ring-like supramolecular structures becomes energetically unfavorable with the addition of 2-ethyl-1-hexanol (Bauer et al., 2013).

  • Synthesis and Pharmaceutical Applications

    The stereospecific synthesis of (+)-(3R, 4R)-4-Methyl-3-heptanol, an enantiomer of a pheromone of the Smaller European Elm Bark Beetle, provides new avenues for research and potential applications in controlling pest populations (Fráter, 1979).

  • Catalysis in Synthesis

    A study presents a one-pot synthesis of 2-ethyl-1-hexanol from n-butanal using a combustion synthesized Cu/Mg/Al mixed metal oxide catalyst. This demonstrates a cost-effective and efficient method for synthesizing similar compounds (Patankar & Yadav, 2017).

  • Chemical Dynamics and Properties

    High-pressure studies have revealed significant effects on the Debye process of 4-methyl-3-heptanol, affecting the formation of hydrogen-bonded supramolecular structures (Pawlus et al., 2013).

  • Pheromone Research

    The main component of the aggregation pheromone of Scolytus amygdali is (3S,4S)-4-methyl-3-heptanol, which has shown to attract beetles and inhibit other stereoisomers (Zada et al., 2004).

Safety And Hazards

3-Ethyl-2-methyl-2-heptanol can cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only in a well-ventilated area. Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .

properties

IUPAC Name

3-ethyl-2-methylheptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-5-7-8-9(6-2)10(3,4)11/h9,11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMQBLFACWMOGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338219
Record name 3-Ethyl-2-methyl-2-heptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-2-methyl-2-heptanol

CAS RN

19780-59-7
Record name 3-Ethyl-2-methyl-2-heptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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